N'-(Naphthalen-2-yl)acetohydrazide
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Overview
Description
N’-(Naphthalen-2-yl)acetohydrazide: is an organic compound with the molecular formula C12H12N2O. It is a white solid that is not soluble in water but is soluble in many organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
N’-(Naphthalen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The safety information for “N’-(Naphthalen-2-yl)acetohydrazide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-(Naphthalen-2-yl)acetohydrazide can be synthesized through a hydrazide formation reaction. Typically, this involves the reaction of naphthalene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
- Dissolve naphthalene-2-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of N’-(Naphthalen-2-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N’-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthalen-2-yl acetic acid derivatives.
Reduction: Reduction reactions can convert it into naphthalen-2-yl ethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Naphthalen-2-yl acetic acid derivatives.
Reduction: Naphthalen-2-yl ethylamine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N’-(Naphthalen-2-yl)acetohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s hydrazide group is crucial for its interaction with the target enzymes .
Comparison with Similar Compounds
- Naphthalene-2-carboxylic acid hydrazide
- Naphthalene-2-yl ethylamine
- 2-(Naphthalen-2-yloxy)acetohydrazide
Comparison: N’-(Naphthalen-2-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to naphthalene-2-carboxylic acid hydrazide, it has a more complex structure, leading to different reactivity patterns. Naphthalene-2-yl ethylamine lacks the hydrazide group, resulting in different biological activities. 2-(Naphthalen-2-yloxy)acetohydrazide has similar applications but differs in its molecular structure, affecting its solubility and reactivity .
Properties
IUPAC Name |
N'-naphthalen-2-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)13-14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUIFVCVGRVEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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